3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one
Description
3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one is a synthetic coumarin derivative characterized by a 4-bromophenyl group at position 3, an ethoxy substituent at position 7, and a methyl group at position 4 of the chromen-2-one scaffold. Coumarins are renowned for their diverse pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer properties. This compound is synthesized via condensation of 4-bromo-phenylacetic acid with substituted salicylaldehydes under anhydrous conditions, followed by cyclization and neutralization steps .
Properties
IUPAC Name |
3-(4-bromophenyl)-7-ethoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3/c1-3-21-14-8-9-15-11(2)17(18(20)22-16(15)10-14)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVZKZJNSRZZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to cyclization to form the chromen-2-one core structure. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions to facilitate the substitution of the bromine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under appropriate conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield nitro, sulfonyl, or halogenated derivatives, while nucleophilic substitution can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, including the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-Bromophenyl)-7-hydroxy-4-methylchromen-2-one (IM3)
- Structural Difference : Replaces the ethoxy group at position 7 with a hydroxyl group.
- However, it may reduce metabolic stability due to susceptibility to glucuronidation. Ethoxy in the target compound increases lipophilicity, favoring membrane permeability .
3-(2-Bromophenoxy)-7-methoxy-2-methyl-4H-chromen-4-one
- Structural Difference: Bromine is at the ortho position of the phenoxy group, with a methoxy substituent at position 7.
- Implications: The phenoxy linkage introduces conformational flexibility, while the ortho-bromo substituent may sterically hinder interactions. Methoxy is less lipophilic than ethoxy, suggesting the target compound may exhibit superior tissue penetration .
7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one
- Structural Difference : Substitutes 4-bromophenyl with 4-methoxyphenyl.
- Implications: The methoxy group is electron-donating, altering electronic properties compared to the electron-withdrawing bromine.
Anti-Inflammatory Activity
Antiviral Activity
- Derivative 6 (Anti-CoV): Features a 4-bromophenyl group and shows EC50 = 5.5 μM against coronaviruses.
Physicochemical Properties
Table 1. Comparative Physicochemical Data
*LogP estimated using fragment-based methods.
Biological Activity
3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one is a coumarin derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a chromenone backbone with specific substituents that contribute to its biological activity:
- Bromophenyl group : Enhances lipophilicity and may influence receptor binding.
- Ethoxy and methyl groups : Potentially modulate the compound's pharmacokinetics and bioavailability.
Antioxidant Activity
Coumarins, including 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one, have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby reducing oxidative stress.
- DPPH Scavenging Assay : The compound showed significant scavenging activity with an EC50 value comparable to standard antioxidants like Trolox .
Anticancer Properties
There is emerging evidence supporting the anticancer potential of coumarin derivatives. Studies have demonstrated the ability of these compounds to inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The compound may exert its effects through modulation of histone deacetylases (HDACs), which are crucial in regulating gene expression involved in cancer progression .
Antimicrobial Activity
Research has highlighted the antimicrobial effects of coumarin derivatives against various pathogens. The presence of the bromophenyl group may enhance the compound's interaction with microbial targets.
Case Studies
- HDAC Inhibition : A study investigated the efficacy of several coumarin derivatives as HDAC inhibitors, revealing that modifications at the chromenone structure can significantly enhance their inhibitory activity against HDACs implicated in cancer .
- Antioxidant Efficacy : A comparative study on various coumarins indicated that structural modifications, including those found in 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one, led to improved antioxidant capacities in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
